molecular formula C12H11N3O2 B187278 3-Nitrobenzidine CAS No. 61841-39-2

3-Nitrobenzidine

Cat. No. B187278
CAS RN: 61841-39-2
M. Wt: 229.23 g/mol
InChI Key: OESUYYFUIPUBIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitrobenzidine is a synthetic compound that belongs to the group of aromatic amines. It is widely used in scientific research applications due to its unique properties. It is a yellow crystalline powder that is soluble in water, ethanol, and ether.

Mechanism Of Action

The mechanism of action of 3-Nitrobenzidine is not well understood. However, it is believed to act as a DNA-damaging agent. It has been shown to induce DNA damage in bacterial and mammalian cells. It is also believed to induce oxidative stress and inhibit the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
3-Nitrobenzidine has been shown to induce toxicity in various cell types. It has been shown to induce apoptosis in human liver cells. It has also been shown to induce oxidative stress and inflammation in human lung cells. Moreover, it has been shown to induce genotoxicity in human lymphocytes.

Advantages And Limitations For Lab Experiments

One of the advantages of 3-Nitrobenzidine is that it is readily available and easy to synthesize. Moreover, it is relatively stable and can be stored for long periods of time. However, one of the limitations of 3-Nitrobenzidine is that it is toxic and can induce cell death at high concentrations. Therefore, it should be handled with care in laboratory experiments.

Future Directions

There are several future directions for the use of 3-Nitrobenzidine in scientific research. One of the future directions is to investigate its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells, and therefore, it may have potential as a chemotherapeutic agent. Another future direction is to investigate its potential as an antioxidant. It has been shown to induce oxidative stress, but it may also have potential as an antioxidant due to its ability to inhibit the activity of antioxidant enzymes. Moreover, it may have potential as a precursor for the synthesis of novel pharmaceuticals and agrochemicals.
Conclusion:
In conclusion, 3-Nitrobenzidine is a synthetic compound that has several scientific research applications. It is widely used as a reagent for the determination of sulfonamide antibiotics in biological samples. It is also used as a precursor for the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals. It has been shown to induce DNA damage, oxidative stress, and inflammation in various cell types. Moreover, it has potential as an anticancer agent and an antioxidant. However, it should be handled with care in laboratory experiments due to its toxicity.

Synthesis Methods

3-Nitrobenzidine can be synthesized by the nitration of benzidine with a mixture of nitric acid and sulfuric acid. The reaction takes place at a temperature of 0-5°C. The product is then purified by recrystallization from hot water.

Scientific Research Applications

3-Nitrobenzidine is widely used in scientific research applications. It is used as a reagent for the determination of sulfonamide antibiotics in biological samples. It is also used as a precursor for the synthesis of dyes and pigments. Moreover, it is used in the synthesis of pharmaceuticals and agrochemicals.

properties

CAS RN

61841-39-2

Product Name

3-Nitrobenzidine

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

4-(4-aminophenyl)-2-nitroaniline

InChI

InChI=1S/C12H11N3O2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(7-9)15(16)17/h1-7H,13-14H2

InChI Key

OESUYYFUIPUBIV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)N)[N+](=O)[O-])N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)N)[N+](=O)[O-])N

Other CAS RN

61841-39-2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.